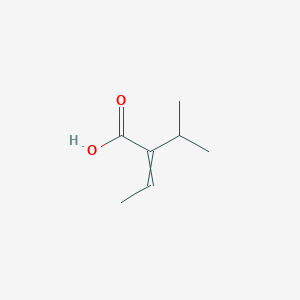

2-(Propan-2-yl)but-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94773-28-1 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-propan-2-ylbut-2-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-4-6(5(2)3)7(8)9/h4-5H,1-3H3,(H,8,9) |

InChI Key |

KPEWEFZCRAOPHV-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C(C)C)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Propan 2 Yl but 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed map of the carbon-hydrogen framework can be constructed.

¹H NMR Spectral Analysis for Olefinic and Alkyl Protons

The proton NMR (¹H NMR) spectrum of 2-(Propan-2-yl)but-2-enoic acid provides key information about the different types of hydrogen atoms present in the molecule. The spectrum is expected to show distinct signals for the carboxylic acid proton, the olefinic proton, the methine proton of the isopropyl group, and the methyl protons.

The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding. The olefinic proton (=CH-) on the butenoic acid chain would likely appear as a quartet, split by the neighboring methyl group protons. The isopropyl group exhibits a characteristic pattern: a septet for the single methine proton (-CH-) and a doublet for the six equivalent methyl protons (-CH₃). The methyl group attached to the double bond would appear as a doublet, split by the olefinic proton.

For analogous α,β-unsaturated carboxylic acids, such as butanoic acid, the protons on the carbon chain show predictable splitting patterns based on the n+1 rule. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Olefinic (=CH-) | 6.5 - 7.5 | Quartet |

| Isopropyl Methine (-CH-) | 2.5 - 3.5 | Septet |

| Butenoic Methyl (-CH₃) | 1.8 - 2.2 | Doublet |

| Isopropyl Methyl (-CH₃)₂ | 1.0 - 1.3 | Doublet |

¹³C NMR Spectral Analysis for Carbon Backbone and Functional Groups

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield (typically 170-185 ppm). The two olefinic carbons (C=C) will have characteristic shifts in the 120-150 ppm region. The carbon of the isopropyl methine and the carbons of the methyl groups will appear in the upfield aliphatic region. Due to symmetry, the two methyl carbons of the isopropyl group are equivalent and will produce a single signal. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Carbonyl (C=O) | 170 - 185 |

| Olefinic Carbon (C-COOH) | 140 - 150 |

| Olefinic Carbon (C-CH₃) | 120 - 130 |

| Isopropyl Methine (CH) | 30 - 40 |

| Butenoic Methyl (CH₃) | 15 - 25 |

| Isopropyl Methyl (CH₃)₂ | 18 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the olefinic proton and the protons of the adjacent methyl group. It would also show a correlation between the isopropyl methine proton and the isopropyl methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would show cross-peaks connecting the olefinic proton to its carbon, the methine proton to its carbon, and the methyl protons to their respective carbons.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This technique is particularly useful for identifying the presence of specific functional groups.

Characteristic Absorptions of Carboxylic Acid and Alkene Moieties

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of both the carboxylic acid and the alkene functionalities.

Carboxylic Acid Group:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. docbrown.infodocbrown.info

A strong and sharp C=O (carbonyl) stretching band, typically found around 1700-1725 cm⁻¹. The conjugation with the C=C double bond may shift this absorption to a slightly lower wavenumber (1690-1715 cm⁻¹).

Alkene Group:

A C=C stretching absorption, which for a conjugated system, appears in the region of 1620-1650 cm⁻¹.

A =C-H out-of-plane bending vibration, which provides information about the substitution pattern of the alkene.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1690 - 1715 | Strong, Sharp |

| Alkene | C=C stretch | 1620 - 1650 | Medium |

| Alkyl | C-H stretch | 2850 - 2960 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₇H₁₂O₂), the molecular weight is 128.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 128. The fragmentation pattern provides valuable structural clues.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org The presence of the isopropyl group would likely lead to a prominent peak corresponding to the loss of a propyl radical (C₃H₇, M-43), resulting in an ion at m/z = 85. Another significant fragmentation would be the loss of a methyl radical (CH₃, M-15) from the isopropyl group. The base peak in the mass spectrum of the related compound propan-2-ol is at m/z 45. docbrown.info For butanoic acid, a characteristic McLafferty rearrangement leads to a significant peak. docbrown.info

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Identity of Lost Neutral |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion |

| 113 | [C₆H₉O₂]⁺ | CH₃ |

| 85 | [C₄H₅O₂]⁺ | C₃H₇ (isopropyl) |

| 83 | [C₅H₇O]⁺ | COOH |

| 45 | [COOH]⁺ | C₆H₁₁ |

| 43 | [C₃H₇]⁺ | C₄H₅O₂ |

Through the combined application of these powerful spectroscopic techniques, a detailed and unambiguous structural assignment for this compound can be confidently achieved.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For carboxylic acids, this method often reveals the formation of hydrogen-bonded dimers in the solid state. In the case of this compound, the carboxylic acid groups of two molecules are expected to form a centrosymmetric dimer through strong O-H···O hydrogen bonds. This dimerization is a common and energetically favorable motif for carboxylic acids in the solid phase.

The crystal structure would likely belong to a monoclinic or orthorhombic system, which is common for such organic compounds. The bond lengths and angles within the molecule would be determined with high precision. For instance, the C=C double bond in the butenoic acid backbone is expected to have a length of approximately 1.34 Å, while the C-C single bonds would be around 1.54 Å. The C=O and C-O bonds of the carboxylic acid group are anticipated to be approximately 1.22 Å and 1.32 Å, respectively. These values can be influenced by the intermolecular hydrogen bonding within the crystal lattice.

Quantum Chemical Computations

Quantum chemical computations, particularly Density Functional Theory (DFT), offer a powerful means to investigate the geometric, electronic, and spectroscopic properties of molecules. These computational methods provide detailed insights that complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization of this compound using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would provide a detailed picture of its most stable conformation in the gas phase.

| Property | Predicted Value |

| Dipole Moment | ~2.0 - 2.5 D |

| Energy of the Highest Occupied Molecular Orbital (HOMO) | ~ -6.5 eV |

| Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | ~ -0.5 eV |

| HOMO-LUMO Energy Gap | ~ 6.0 eV |

Prediction of Spectroscopic Parameters (NMR, IR, UV/Vis)

DFT calculations are also highly effective in predicting various spectroscopic parameters, which can be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts would be characteristic of the specific chemical environment of each nucleus. For instance, the vinyl proton's chemical shift would be influenced by the electron-withdrawing carboxylic acid group.

IR Spectroscopy: The vibrational frequencies can be computed to predict the infrared (IR) spectrum. Key vibrational modes would include the O-H stretching of the carboxylic acid (typically a broad band around 3000 cm⁻¹), the C=O stretching (around 1700 cm⁻¹), and the C=C stretching (around 1650 cm⁻¹).

UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV/Vis absorption spectrum. For an α,β-unsaturated carboxylic acid like this compound, a π → π* transition is expected, leading to an absorption maximum in the ultraviolet region, typically around 210-230 nm.

| Spectroscopic Parameter | Predicted Value Range |

| ¹H NMR Chemical Shift (vinyl H) | 6.0 - 7.0 ppm |

| ¹³C NMR Chemical Shift (C=O) | 170 - 180 ppm |

| IR Frequency (C=O stretch) | 1690 - 1720 cm⁻¹ |

| UV/Vis λmax (π → π*) | 210 - 230 nm |

Analysis of Molecular Orbitals and Reactivity Indices

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the C=C double bond, indicating that this is the likely site for electrophilic attack. The LUMO is anticipated to be concentrated on the carboxylic acid group and the α,β-unsaturated system, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap implies higher stability.

Reactivity indices derived from DFT, such as chemical potential, hardness, and electrophilicity index, can further quantify the molecule's reactivity. These parameters are valuable for predicting how the molecule will behave in various chemical reactions.

Stereochemical Investigations of 2 Propan 2 Yl but 2 Enoic Acid

Configurational Isomerism: E/Z Stereochemistry of the Double Bond

The presence of a carbon-carbon double bond in 2-(propan-2-yl)but-2-enoic acid gives rise to configurational isomers, specifically E/Z isomers. This type of stereoisomerism results from the restricted rotation around the double bond, leading to different spatial arrangements of the substituents attached to the sp²-hybridized carbon atoms. For an alkene to exhibit E/Z isomerism, each carbon atom of the double bond must be attached to two different groups.

In the case of this compound, the C2 carbon is bonded to an isopropyl group and a carboxylic acid group. The C3 carbon is bonded to a methyl group and a hydrogen atom. According to the Cahn-Ingold-Prelog (CIP) priority rules, the priority of the substituents on each carbon of the double bond is determined.

At C2: The carboxylic acid group (-COOH) has a higher priority than the isopropyl group (-CH(CH₃)₂).

At C3: The methyl group (-CH₃) has a higher priority than the hydrogen atom (-H).

The two possible isomers are:

(E)-2-(Propan-2-yl)but-2-enoic acid: The higher priority groups (carboxylic acid and methyl) are on opposite sides of the double bond.

(Z)-2-(Propan-2-yl)but-2-enoic acid: The higher priority groups (carboxylic acid and methyl) are on the same side (zusammen) of the double bond.

The existence of both E and Z isomers is plausible, as seen in related compounds like but-2-enoic acid (crotonic and isocrotonic acid) and its esters. For instance, the ester "isopropyl (2E)-but-2-enoate" is a known compound, implying the stability of the E configuration in a similar chemical environment. acs.orgchemspider.com The term "(EZ)-isopropyl crotonate" also suggests that both isomeric forms can be present. nih.gov The relative stability of the E and Z isomers would depend on steric hindrance between the substituent groups. Generally, the E isomer, where the larger groups are further apart, is thermodynamically more stable.

Table 1: CIP Priority for Substituents on the Double Bond of this compound

| Carbon Atom | Substituent 1 | Priority 1 | Substituent 2 | Priority 2 |

| C2 | -COOH | High | -CH(CH₃)₂ | Low |

| C3 | -CH₃ | High | -H | Low |

Chiral Properties Arising from Substitution Patterns (if applicable to specific derivatives)

The parent molecule, this compound, is itself achiral as it does not possess a stereocenter and cannot exist as non-superimposable mirror images. However, derivatives of this acid can be chiral under certain substitution patterns.

Chirality could be introduced in a derivative of this compound through several modifications:

Addition to the Double Bond: A reaction that saturates the C2-C3 double bond and introduces a new substituent can create one or more stereocenters. For example, hydrogenation of the double bond would yield 2-isopropylbutanoic acid. If a chiral catalyst is used, an enantiomerically enriched product could be obtained.

Derivatization of the Carboxylic Acid Group: If the carboxylic acid is converted to an ester or amide with a chiral alcohol or amine, the resulting molecule will be a mixture of diastereomers.

Substitution on the Isopropyl Group: While synthetically challenging, introducing a substituent on one of the methyl groups of the isopropyl moiety would render the C2' carbon a stereocenter.

The synthesis of chiral molecules is of immense importance in pharmacology and materials science, as different enantiomers can have vastly different biological activities and physical properties. For example, the synthesis of chiral butenolides and butyrolactones, which share structural similarities with derivatives of our target molecule, is an active area of research. acs.orgnih.gov

Diastereoselective and Enantioselective Synthesis of Analogues and Derivatives

While specific methods for the diastereoselective and enantioselective synthesis of this compound are not widely reported, general strategies for the stereocontrolled synthesis of α,β-unsaturated acids and their derivatives can be applied.

Diastereoselective Synthesis:

A common approach to achieve diastereoselectivity is through the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For instance, an achiral α-halo ester could be reacted with a chiral alcohol to form a diastereomeric mixture of esters. These could then be separated and subjected to further reactions.

Another method involves substrate-controlled diastereoselectivity, where an existing stereocenter in the molecule directs the formation of a new stereocenter. This is particularly relevant in the synthesis of complex natural products containing multiple stereocenters.

Enantioselective Synthesis:

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. This is often achieved using chiral catalysts, which can be metal complexes with chiral ligands or organocatalysts.

Catalytic Asymmetric Hydrogenation: The double bond of an α,β-unsaturated acid can be hydrogenated using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand) to produce a chiral carboxylic acid with high enantiomeric excess.

Asymmetric Michael Addition: The conjugate addition of a nucleophile to the β-carbon of the unsaturated acid, catalyzed by a chiral catalyst, can create a stereocenter at the β-position.

Enantioselective Alkylation: The enolate of a butenoic acid derivative can be alkylated using a chiral phase-transfer catalyst or a chiral ligand to introduce a substituent at the α-position in an enantioselective manner.

Research into the enantioselective synthesis of related structures, such as butenolides and γ-valerolactone derivatives, highlights the feasibility of these approaches. nih.govmdpi.com For example, organocatalytic methods have been successfully employed for the synthesis of chiral butenolides. nih.gov

Table 2: Examples of Stereoselective Synthesis Strategies for Butenoic Acid Analogues

| Strategy | Description | Potential Application |

| Chiral Auxiliary | A removable chiral group directs the stereochemical outcome of a reaction. | Synthesis of diastereomerically pure derivatives. |

| Asymmetric Hydrogenation | A chiral catalyst is used to hydrogenate a double bond, creating a chiral center. | Enantioselective synthesis of 2-isopropylbutanoic acid. |

| Organocatalysis | A small chiral organic molecule catalyzes an enantioselective transformation. | Enantioselective synthesis of substituted butenolides. nih.gov |

Computational Prediction of Stereoisomer Stability and Conformation

Computational chemistry provides powerful tools for predicting the relative stability and preferred conformations of stereoisomers. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the energies of different isomers and the energy barriers for their interconversion.

For this compound, computational studies could be employed to:

Determine the Relative Stabilities of E and Z Isomers: By calculating the ground state energies of the (E) and (Z)-isomers, their relative thermodynamic stability can be predicted. It is expected that the (E)-isomer will be more stable due to reduced steric strain between the isopropyl and methyl groups.

Analyze Rotational Barriers: The energy barrier for rotation around the C2-C(isopropyl) single bond and the C-C single bond of the carboxylic acid group can be calculated to understand the conformational flexibility of the molecule.

Predict Spectroscopic Properties: Computational methods can predict spectroscopic data such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental identification and characterization of the different stereoisomers.

Chemical Reactivity and Mechanistic Studies of 2 Propan 2 Yl but 2 Enoic Acid

Electrophilic and Nucleophilic Addition Reactions Across the Alkene

The reactivity of the alkene component in α,β-unsaturated carboxylic acids like 2-(Propan-2-yl)but-2-enoic acid is influenced by the electron-withdrawing nature of the carboxyl group. This conjugation renders the β-carbon susceptible to nucleophilic attack. However, reactions with electrophiles still occur, albeit sometimes slower than in non-conjugated alkenes.

Hydrogenation Mechanisms

The catalytic hydrogenation of α,β-unsaturated carboxylic acids is a widely studied and efficient method for the synthesis of chiral carboxylic acids. acs.orgacs.orgnih.govnsf.gov The reduction of the carbon-carbon double bond in this compound can be achieved using various transition metal catalysts, including rhodium, ruthenium, nickel, and cobalt complexes. acs.orgnih.govnsf.govnih.gov

The mechanism of hydrogenation is contingent on the catalyst system employed. For instance, with rhodium(I) catalysts, the reaction may proceed through a mechanism where the mixed anhydride (B1165640) complex of the acrylic acid is a more efficient catalyst than traditional precursors like [RhCl(PPh₃)₃]. electronicsandbooks.com Steric factors play a significant role, with more substituted alkenes exhibiting slower hydrogenation rates. electronicsandbooks.com

Recent studies on nickel-catalyzed asymmetric hydrogenation have elucidated a mechanism involving the protonolysis of a carbon-nickel bond of a key intermediate via an intramolecular proton transfer from the carboxylic acid group of the substrate as the rate-determining step. nih.gov In contrast, cobalt-catalyzed hydrogenations have been shown to proceed via homolytic H₂ cleavage, which is distinct from the heterolytic pathways of ruthenium(II) and nickel(II) carboxylates. nsf.gov Deuterium labeling studies have confirmed a cis-addition of hydrogen across the double bond in these cobalt-catalyzed systems. nsf.gov

The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, can significantly impact the enantioselectivity of the hydrogenation, which is crucial for the synthesis of specific stereoisomers. acs.org For some ruthenium-based catalysts, low hydrogen pressures have been found to be essential for achieving high enantioselectivities. acs.org

Addition of Halogens and Hydrogen Halides

The addition of halogens and hydrogen halides to α,β-unsaturated carboxylic acids can proceed, although the reactions are often slower compared to simple alkenes. libretexts.org In the case of hydrogen halide addition to compounds like propenoic acid, the reaction follows an anti-Markovnikov pattern. libretexts.org This regioselectivity is attributed to the mechanism where a proton first adds to the carbonyl oxygen. The resulting conjugate acid is a resonance-stabilized species, and subsequent nucleophilic attack by the halide ion occurs at the β-carbon, leading to the enol form of the β-halo acid, which then tautomerizes to the final product. libretexts.org

While direct studies on this compound are not prevalent, it is expected to follow a similar mechanistic pathway. The bulky isopropyl group at the α-position might sterically hinder the approach of the nucleophile, potentially affecting the reaction rate.

For α-halogenation of the carboxylic acid itself, the Hell-Volhard-Zelinsky (HVZ) reaction is a common method. jove.comyoutube.com This reaction involves the conversion of the carboxylic acid to an acid halide, which then enolizes. The enol form subsequently attacks the halogen to yield an α-halo acid halide, which upon hydrolysis gives the final α-halogenated carboxylic acid. jove.com

Hydroxylation Reactions (e.g., via Permanganate (B83412) Oxidation)

The double bond in α,β-unsaturated carboxylic acids can undergo hydroxylation. A common reagent for this transformation is potassium permanganate (KMnO₄), often referred to as Baeyer's reagent in a qualitative test for unsaturation. aakash.ac.in The reaction with cold, dilute, and neutral or alkaline KMnO₄ typically results in syn-dihydroxylation, yielding a vicinal diol. aakash.ac.in

The mechanism is believed to involve the formation of a cyclic manganate (B1198562) ester intermediate, which is subsequently hydrolyzed to give the diol. acs.orgrsc.org The stereochemistry of the product is a direct consequence of this cyclic intermediate.

Under more vigorous conditions, such as with hot, acidic, or concentrated permanganate, oxidative cleavage of the double bond can occur. aakash.ac.in For a disubstituted carbon atom within the double bond, this would lead to the formation of a ketone. aakash.ac.in In the case of this compound, strong oxidation would likely cleave the molecule, leading to smaller carboxylic acids and ketones.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group in this compound exhibits reactivity typical of this functional group, including esterification and amidation. However, the steric hindrance posed by the α-isopropyl group can influence the rates and conditions required for these transformations.

Esterification and Transesterification Mechanisms

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. rug.nl The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. rug.nl However, for sterically hindered carboxylic acids like this compound, or when using sterically hindered alcohols, this method can be inefficient. rug.nlnih.gov

To overcome steric hindrance, various alternative methods have been developed. These include the use of activating agents to form more reactive intermediates. For example, the use of 1-methyl-2-halopyridinium iodide salts allows for the synthesis of sterically hindered esters in good yields by reacting equimolar amounts of the carboxylic acid and alcohol. rug.nl Another approach involves the in-situ formation of benzotriazole (B28993) esters from the carboxylic acid, which are then efficiently reacted with alcohols, including tertiary alcohols. researchgate.net

Lewis acid catalysts, such as those based on zirconium, are also effective for esterification and are attractive for industrial applications due to reduced waste and side reactions. rug.nl

Transesterification, the conversion of one ester to another, can be catalyzed by both acids and bases. Acid-catalyzed transesterification is generally not feasible for phosphinite complexes due to the unavailability of the lone pair for protonation. electronicsandbooks.com

Amidation and Other Carboxylic Acid Derivatization

The conversion of carboxylic acids to amides is a crucial transformation in organic and medicinal chemistry. This process typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. bohrium.com Common activating agents include carbodiimides, which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate that is then readily attacked by the amine. bohrium.com

For sterically hindered carboxylic acids, more potent coupling reagents may be necessary. Triphenylphosphine oxide has been shown to catalyze amidation reactions efficiently, even for challenging couplings of hindered carboxylic acids with weak nucleophilic amines. organic-chemistry.org

Other derivatizations of the carboxylic acid group are also possible. For instance, α,β-unsaturated amides can be transformed into α,β-unsaturated ketones, aldehydes, or back to carboxylic acids. organic-chemistry.org The carboxylic acid group can also direct certain reactions, such as palladium-catalyzed C(alkenyl)-H olefination. nih.gov

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagents/Catalysts | Key Mechanistic Features | Steric Influence of Isopropyl Group |

| Hydrogenation | H₂, Transition Metal Catalysts (Ru, Rh, Ni, Co) | Varies with catalyst: Homolytic H₂ cleavage (Co), Intramolecular proton transfer (Ni) | Can influence rate and enantioselectivity |

| Halogen Addition | X₂ (X=Cl, Br) | Formation of a halonium ion intermediate | May hinder the approach of the nucleophile |

| Hydrogen Halide Addition | HX (X=Cl, Br) | Protonation of carbonyl oxygen, nucleophilic attack at β-carbon (Anti-Markovnikov) | May affect reaction rate |

| Hydroxylation | Cold, dilute KMnO₄ | Formation of a cyclic manganate ester, syn-addition | Minimal direct influence on the mechanism |

| Esterification | Alcohol, Acid Catalyst (Fischer) or Activating Agents | Nucleophilic acyl substitution | Can significantly hinder the reaction, requiring alternative methods |

| Amidation | Amine, Coupling Agents (e.g., Carbodiimides) | Activation of the carboxyl group to a more reactive species | May necessitate more potent coupling reagents |

Radical Reactions and Polymerization Mechanisms

The susceptibility of an alkene to undergo radical polymerization is highly dependent on the steric and electronic nature of its substituents. In the case of this compound, the presence of the α-isopropyl group is expected to significantly influence its polymerization behavior.

Studies on α-alkylacrylic acids have shown that the rate of polymerization and the molecular weight of the resulting polymer are inversely related to the size of the α-substituent. For instance, α-alkylacrylic acids bearing branched alkyl groups, such as an isopropyl group, generally exhibit lower polymerization rates and yield polymers with lower number-average molecular weights when compared to their n-alkyl counterparts. This effect is primarily attributed to the steric hindrance imposed by the bulky α-substituent, which impedes the approach of the propagating radical to the monomer.

The free-radical polymerization of acrylic monomers typically proceeds through the canonical steps of initiation, propagation, and termination.

Initiation: The process is typically initiated by the thermal or photochemical decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide) to generate free radicals. These radicals then add to the double bond of the monomer to form a new radical species.

Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. This step is particularly sensitive to steric hindrance. For this compound, the bulky isopropyl group would sterically encumber the α-carbon, making the addition of the propagating radical less favorable compared to less substituted acrylic acids like acrylic acid or methacrylic acid.

Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

While homopolymerization of this compound may be sluggish, it is plausible that it could undergo copolymerization with other vinyl monomers. nih.gov In such a scenario, the reactivity ratios would be influenced by both steric and electronic factors of the comonomers. For example, copolymerization with less sterically hindered monomers could lead to the incorporation of this compound units into a polymer chain, thereby modifying the properties of the resulting copolymer. The synthesis of copolymers of N-isopropylacrylamide and acrylic acid has been reported, suggesting that similar copolymerizations involving this compound are feasible. chemrxiv.orgresearchgate.netchemrxiv.org

The role of molecular oxygen in such polymerizations is also a noteworthy consideration. While often considered an inhibitor of radical polymerization at low temperatures, oxygen can act as an initiator at elevated temperatures, potentially leading to the formation of peroxides that can then decompose to initiate polymerization.

Table 1: Expected Influence of the α-Isopropyl Group on the Radical Polymerization of this compound

| Parameter | Expected Effect of α-Isopropyl Group | Rationale |

| Rate of Homopolymerization | Decreased | Steric hindrance at the α-carbon impedes the approach of the propagating radical. |

| Molecular Weight of Homopolymer | Decreased | Increased probability of chain transfer or termination reactions relative to propagation due to steric hindrance. |

| Reactivity in Copolymerization | Lowered reactivity ratio | Steric bulk of the isopropyl group would likely reduce its own reactivity ratio in a copolymerization system. |

Cyclization and Rearrangement Pathways

The structure of this compound, featuring both a double bond and a carboxylic acid group, presents opportunities for intramolecular cyclization and rearrangement reactions, particularly under acidic conditions.

Cyclization Reactions:

Intramolecular cyclization of unsaturated carboxylic acids is a common method for the synthesis of lactones (cyclic esters). In the presence of a strong acid catalyst, the double bond of this compound can be protonated. Although it is an α,β-unsaturated acid, which can undergo conjugate addition, intramolecular cyclization is also a possibility. Protonation of the double bond would lead to the formation of a carbocation. The stability of this carbocation would be a key factor in determining the subsequent reaction pathway. The initially formed secondary carbocation could be attacked by the intramolecular carboxylic acid group.

A plausible pathway for the acid-catalyzed cyclization would involve the following steps:

Protonation of the double bond to form a tertiary carbocation at the β-position.

Nucleophilic attack by the carbonyl oxygen of the carboxylic acid group onto the carbocation center.

Deprotonation of the resulting oxonium ion to yield a γ-lactone.

The feasibility of such a cyclization would depend on the reaction conditions and the relative rates of competing reactions, such as intermolecular polymerization or addition of external nucleophiles. The formation of five- or six-membered rings is generally favored in such intramolecular reactions.

Rearrangement Pathways:

Carbocation intermediates, such as those formed during acid-catalyzed reactions of this compound, are susceptible to rearrangement to form more stable carbocations. The Wagner-Meerwein rearrangement is a classic example of such a process, involving a 1,2-shift of a hydride, alkyl, or aryl group. wikipedia.orgspcmc.ac.inlscollege.ac.inslideshare.netlibretexts.org

In the context of this compound, upon protonation of the double bond, the initially formed carbocation could potentially undergo a Wagner-Meerwein rearrangement. For instance, a hydride shift from the isopropyl group to the adjacent carbocationic center would result in the formation of a more stable tertiary carbocation.

A hypothetical rearrangement pathway could be envisioned as:

Protonation of the butenoic acid double bond to generate a carbocation.

A 1,2-hydride or 1,2-methyl shift from the isopropyl group to the adjacent electron-deficient carbon. This would lead to a more stable tertiary carbocation.

The rearranged carbocation could then be trapped by a nucleophile (e.g., water, the carboxylate) or lose a proton to form a new unsaturated acid.

The driving force for such a rearrangement is the attainment of a more stable carbocation intermediate. spcmc.ac.in The likelihood of a Wagner-Meerwein rearrangement in this specific molecule would be influenced by the stability of the initial and rearranged carbocations, as well as the reaction conditions. Such rearrangements are well-documented in the chemistry of terpenes, many of which contain isopropyl or related alkyl groups. researchgate.netresearchgate.netnih.gov

Table 2: Potential Cyclization and Rearrangement Products of this compound

| Reaction Type | Plausible Product(s) | Key Intermediate | Driving Force |

| Intramolecular Cyclization | γ-lactone | Carbocation | Formation of a stable five- or six-membered ring. |

| Wagner-Meerwein Rearrangement | Isomeric unsaturated carboxylic acid | Rearranged, more stable carbocation | Increased carbocation stability. |

It is important to note that in the absence of direct experimental studies on this compound, the reactivity patterns discussed above are based on established principles of organic chemistry and analogies with structurally related compounds. Further research would be necessary to fully elucidate the specific chemical behavior of this compound.

Environmental Fate and Degradation Mechanisms of 2 Propan 2 Yl but 2 Enoic Acid Analogues

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as chemical reactions and physical energy. For analogues of 2-(propan-2-yl)but-2-enoic acid, the key abiotic degradation pathways include oxidative processes, photolysis, and thermal decomposition.

Ozone (O₃), a powerful oxidant present in the atmosphere, plays a crucial role in the degradation of unsaturated organic compounds. The reaction of ozone with the carbon-carbon double bond in analogues of this compound proceeds primarily through the Criegee mechanism. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org

The initial step involves a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). wikipedia.orgnih.gov This intermediate rapidly decomposes through a retro-1,3-dipolar cycloaddition to yield a carbonyl compound (a ketone, due to the substitution pattern of the analogue) and a carbonyl oxide, also known as the Criegee intermediate. wikipedia.orgnih.gov

These two fragments can then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane). wikipedia.org However, in the presence of a participating solvent like water, the Criegee intermediate can be trapped to form α-hydroxyhydroperoxides, which can further decompose into smaller carboxylic acids and ketones. organic-chemistry.org Under oxidative work-up conditions, the initial carbonyl fragment can be oxidized to a carboxylic acid. libretexts.orgmasterorganicchemistry.com For an analogue like this compound, ozonolysis would be expected to yield acetone (B3395972) and pyruvic acid.

Table 1: Expected Ozonolysis Products of this compound

| Reactant | Primary Products |

| This compound | Acetone, Pyruvic acid |

Photolytic degradation is initiated by the absorption of light energy, typically in the ultraviolet (UV) range, which can lead to the cleavage of chemical bonds. The photolytic degradation of α,β-unsaturated carboxylic acids can occur through direct photolysis or indirect photolysis (photosensitization).

In the presence of photocatalysts such as titanium dioxide (TiO₂), the degradation of alkenoic acids is significantly enhanced. nih.govnih.gov This process involves the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the photocatalyst. These radicals can attack the electron-rich double bond of the this compound analogue, leading to the formation of various intermediates and ultimately to mineralization (conversion to CO₂ and water). nih.gov The functionalization of the double bond can lead to the formation of γ-keto acids and succinic acid derivatives. nih.gov

Direct photolysis can also occur, where the molecule itself absorbs a photon, leading to an excited state that can undergo various reactions, including isomerization, cyclization, or fragmentation. For α,β-unsaturated carboxylic acids, this can result in decarboxylation or other rearrangements.

The thermal degradation of carboxylic acids can proceed through several mechanisms, with decarboxylation being a common pathway, particularly for α,β-unsaturated acids. stackexchange.comresearchgate.netlibretexts.org The stability and degradation pathway are influenced by the molecular structure.

For α,β-unsaturated carboxylic acids, thermal decarboxylation can occur, although it often requires high temperatures (100-200 °C) and may be facilitated by specific structural features. libretexts.org One proposed mechanism involves a cyclic transition state, particularly for β,γ-unsaturated isomers that can be formed via thermal isomerization from the α,β-isomer. stackexchange.com Another pathway for decarboxylation is through an electrophilic aromatic substitution-type mechanism if the molecule contains an appropriate substituent that can stabilize an intermediate carbocation. stackexchange.comunt.edu

Pyrolysis of carboxylic acids at even higher temperatures can lead to a complex mixture of smaller molecules through various fragmentation and rearrangement reactions. researchgate.netmdpi.comresearchgate.net For long-chain fatty acids, thermal hydrolysis can lead to the formation of shorter-chain fatty acids and alkanes. While direct data on this compound is scarce, the presence of the branched alkyl group may influence the steric accessibility of the carboxyl group and the stability of potential radical intermediates, thereby affecting the specific products of thermal degradation. mdpi.com

Table 2: Potential Thermal Degradation Pathways for α,β-Unsaturated Carboxylic Acids

| Degradation Pathway | Description |

| Decarboxylation | Loss of carbon dioxide (CO₂) from the carboxyl group. |

| Isomerization | Migration of the double bond from the α,β-position to the β,γ-position. |

| Fragmentation | Cleavage of C-C bonds to form smaller molecules. |

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms and their enzymes, is a primary route for the removal of organic compounds from the environment. Analogues of this compound, being structurally related to naturally occurring branched-chain fatty acids, are susceptible to microbial breakdown.

The principal metabolic pathway for the degradation of fatty acids in microorganisms is the β-oxidation cycle. researchgate.netsmpdb.canih.govmicrobenotes.com This process involves the sequential removal of two-carbon units in the form of acetyl-CoA. For branched-chain and unsaturated fatty acids, auxiliary enzymes are required to handle the branch points and the double bonds. researchgate.netsmpdb.canih.gov

The degradation of a this compound analogue would likely commence with its activation to the corresponding acyl-CoA thioester. The presence of the double bond at the α,β-position is a standard intermediate in the β-oxidation cycle. However, the α-methyl group (from the propan-2-yl substituent) presents a steric hindrance for the standard β-oxidation enzymes. smpdb.ca Therefore, microorganisms may employ an α-oxidation pathway to remove the carboxyl group as CO₂, shortening the carbon chain by one atom before proceeding with β-oxidation. smpdb.ca

The β-oxidation of the remaining branched-chain structure would then proceed, yielding propionyl-CoA and acetyl-CoA, which can then enter central metabolic pathways such as the citric acid cycle. smpdb.ca

Table 3: Key Stages in the Proposed Microbial Degradation of a this compound Analogue

| Stage | Process | Key Intermediates |

| 1. Activation | Formation of a thioester with Coenzyme A. | 2-(Propan-2-yl)but-2-enoyl-CoA |

| 2. α-Oxidation (potential) | Removal of the carboxyl group to overcome α-branching. | Branched-chain alkane |

| 3. β-Oxidation | Sequential cleavage of two-carbon units. | Acetyl-CoA, Propionyl-CoA |

Several key enzymes are involved in the biotransformation of branched-chain unsaturated fatty acids.

Acyl-CoA Synthetases: These enzymes catalyze the initial activation of the carboxylic acid to its corresponding acyl-CoA derivative, a prerequisite for entering the β-oxidation pathway. microbenotes.com

Enoyl-CoA Hydratases/Isomerases: These enzymes are crucial for the metabolism of unsaturated fatty acids. They handle the double bonds, either by hydration or by shifting their position to allow the β-oxidation cycle to proceed. researchgate.netnih.gov

Dehydrogenases: Acyl-CoA dehydrogenases introduce a double bond between the α and β carbons, a key step in the β-oxidation spiral. Specific dehydrogenases exist for different chain lengths and branched structures. researchgate.net

Thiolases: These enzymes catalyze the final step of each β-oxidation cycle, cleaving the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. researchgate.net

For branched-chain substrates, specific epimerases and mutases may also be involved to handle the stereochemistry at the branch points, ensuring that the intermediates can be processed by the core β-oxidation enzymes. nih.gov The metabolic stability of such compounds can be influenced by the efficiency of these enzymatic transformations. nih.gov

Identification of Degradation Intermediates in Environmental Samples

The primary degradation pathway for many pyrethroid insecticides is the cleavage of the central ester linkage. oup.comnih.gov This initial step is often followed by further oxidation and conjugation, leading to a variety of intermediate products. nih.gov

Detailed studies have identified several key degradation intermediates in environmental samples. For instance, in the case of fenvalerate, which contains a 2-(4-chlorophenyl)isovaleric acid moiety, a major metabolite is this very acid. nih.gov Further degradation of this and other intermediates can occur through various biotic and abiotic processes.

The following tables summarize the identified degradation intermediates of prominent analogues of this compound in different environmental contexts.

Table 1: Degradation Intermediates of Fenvalerate in Environmental Systems

| Parent Compound | Intermediate Compound | Environmental Matrix | Reference |

| Fenvalerate | 2-(4-chlorophenyl)isovaleric acid | Mammalian systems, likely in environment | nih.gov |

| Fenvalerate | Decarboxyfenvalerate | Photodegradation product | nih.gov |

| Fenvalerate | 3-Phenoxybenzoic acid | Soil, Water | oup.com |

| Fenvalerate | 3-Phenoxybenzyl alcohol | Soil, Water | oup.com |

| Fenvalerate | CPIA-cholesterol ester | Mammalian systems | nih.gov |

The degradation of another related group of compounds, the cyclopropane-based pyrethroids, also provides insight into the environmental fate of such structures. The primary degradation process for these compounds is also ester cleavage, resulting in cyclopropane (B1198618) acid derivatives and 3-phenoxybenzyl alcohol, which is then further oxidized to 3-phenoxybenzoic acid. oup.comoup.com

Table 2: Degradation Intermediates of Cyclopropane-Based Pyrethroids (e.g., Permethrin, Cypermethrin) in Environmental Systems

| Parent Compound Family | Intermediate Compound | Environmental Matrix | Reference |

| Cyclopropane-based pyrethroids | Cyclopropane acid derivative | Soil, Water | oup.comoup.com |

| Cyclopropane-based pyrethroids | 3-Phenoxybenzyl alcohol | Soil, Water | oup.comoup.com |

| Cyclopropane-based pyrethroids | 3-Phenoxybenzoic acid | Soil, Water | oup.com |

In aquatic environments, the degradation of pyrethroids like tralomethrin (B1683215) and deltamethrin (B41696) leads to specific intermediates. Tralomethrin rapidly degrades to deltamethrin. nih.gov Deltamethrin, in turn, is converted to decamethrinic acid (Br2CA). nih.gov These intermediates have been detected in water, sediment, and even in aquatic organisms like fish. nih.gov

Table 3: Degradation Intermediates of Tralomethrin and Deltamethrin in Aquatic Microcosms

| Parent Compound | Intermediate Compound | Environmental Matrix | Reference |

| Tralomethrin | Deltamethrin | Water, Sediment | nih.gov |

| Deltamethrin | Decamethrinic acid (Br2CA) | Water | nih.gov |

| Deltamethrin | alpha-R-deltamethrin | Fish tissue | nih.gov |

| Deltamethrin | trans-deltamethrin | Fish tissue | nih.gov |

The study of the metabolism of esfenvalerate (B1671249) in plants, such as tomatoes, reveals that degradation occurs through ester cleavage, producing the corresponding acids from the chlorophenyl and phenoxyphenyl parts of the molecule. nih.gov These acidic intermediates can then undergo further conjugation with sugars. nih.gov

Table 4: Degradation Intermediates of Esfenvalerate in Plants

| Parent Compound | Intermediate Compound | Environmental Matrix | Reference |

| Esfenvalerate | Acid from chlorophenyl moiety | Plant tissue | nih.gov |

| Esfenvalerate | Acid from phenoxyphenyl moiety | Plant tissue | nih.gov |

| Esfenvalerate | (2S,αR) isomer | Plant foliage | nih.gov |

Mechanistic Investigations of Biological Interactions in Vitro Studies

Enzyme-Substrate Interactions at a Molecular Level

The interaction of 2-(Propan-2-yl)but-2-enoic acid analogues with various enzymes has been a primary focus of mechanistic studies. A significant body of research has centered on valproic acid's role as a histone deacetylase (HDAC) inhibitor. mdpi.comelsevier.comnih.gov HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. nih.gov By inhibiting HDACs, VPA and its analogues can induce hyperacetylation of histones, which in turn leads to the relaxation of chromatin and altered gene expression. svedbergopen.comresearchgate.net This mechanism is believed to be central to many of VPA's observed effects, including its anticancer properties. elsevier.comnih.gov

Specifically, VPA has been shown to inhibit the activity of HDACs 1 and 2, which are components of the Sin3 deacetylase complex. nih.gov The inhibition is thought to occur through the chelation of a zinc molecule in the catalytic site of the HDAC enzyme. nih.gov This interaction disrupts the binding of the Sin3 complex to target gene promoters, such as the p21 promoter, which is a key regulator of cell growth. nih.gov

Beyond HDACs, VPA and its metabolites are known to interact with enzymes involved in fatty acid metabolism. nih.gov For instance, VPA acts as a non-competitive inhibitor of microsomal long-chain fatty acyl-CoA synthetase in the brain. nih.gov This inhibition can reduce the availability of substrates for the synthesis of inflammatory prostaglandins. nih.gov Furthermore, VPA can interfere with mitochondrial beta-oxidation, as evidenced by the enhanced excretion of dicarboxylic acids in patients. nih.gov Studies in rats have shown that VPA administration leads to a moderate decrease in the activity of various acyl-CoA dehydrogenases in the heart and a slight decrease in the liver. nih.gov

The interaction with enzymes of the GABAergic system is another important aspect. VPA has been shown to inhibit 4-aminobutyrate aminotransferase (ABAT) and aldehyde dehydrogenase (ALDH5A1), both of which are involved in the degradation of the inhibitory neurotransmitter GABA. nih.gov This inhibition leads to increased GABA levels in the brain, contributing to its anticonvulsant effects.

Molecular Docking and Binding Affinity Studies with Biological Targets

Molecular docking simulations have been employed to predict and analyze the binding interactions of valproic acid and its analogues with various biological targets. These computational studies provide insights into the binding modes and affinities, helping to rationalize the observed biological activities.

Docking studies of VPA with histone deacetylase 8 (HDAC8) have revealed that the carboxyl group of VPA coordinates with the zinc atom and surrounding residues, such as H141, H142, and Y360, at the catalytic site. nih.gov However, these interactions are primarily electrostatic and through hydrogen bonding, with limited engagement of hydrophobic side chains, resulting in a relatively low binding affinity. nih.gov Interestingly, further simulations suggested a higher affinity binding site for VPA within a hydrophobic active site channel (HASC) of HDAC8. nih.gov The affinity for the HASC is driven by van der Waals interactions with hydrophobic residues and hydrogen bonding interactions involving the carboxylate group of VPA. nih.gov

In the context of epilepsy, molecular docking studies have investigated the interaction of VPA and its analogues with GABA transaminase. researchgate.net These studies aim to identify analogues with improved binding affinities, potentially leading to more potent anticonvulsant activity. researchgate.net For example, analogues with -NH2, -H, and -OH substituents have been identified as having higher fitness scores than VPA itself, suggesting they may be more effective. researchgate.net

Furthermore, molecular docking has been used to explore the binding of VPA to other potential targets. For instance, docking studies have shown interactions between VPA and proteins like NDUFA1, MECOM, RPL26, and RPS27, with interactions primarily involving hydrogen bonds and hydrophobic interactions. researchgate.net Such studies are valuable for identifying new potential targets and understanding the polypharmacology of VPA and its analogues.

The binding affinity of VPA has also been experimentally determined for folate receptors. Enzyme-linked immunosorbent assay (ELISA) has shown that VPA acts as a noncompetitive inhibitor of the binding of folate to its high-affinity receptors. nih.govnih.gov This finding suggests a novel mechanism for VPA-induced teratogenicity, as it could lead to reduced folate bioavailability during embryonic development. nih.govnih.gov

| Compound/Analogue | Target Protein | Predicted/Measured Binding Affinity/Score | Key Interacting Residues | Study Type |

| Valproic Acid | Histone Deacetylase 8 (HDAC8) | Low affinity at catalytic site; Higher affinity at Hydrophobic Active Site Channel (HASC) | Catalytic Site: Zn, H141, H142, Y360. HASC: Y18, I19, Y20, V25, R37, A38, V41, H42, I135, W137, S138, N136 | Molecular Docking & MD Simulations nih.gov |

| Valproic Acid Analogues (-NH2, -H, -OH) | GABA Transaminase | Higher GOLD Fitness Scores than Valproate (e.g., -NH2/36.86 vs. Valproate/24.8) | Not specified | Molecular Docking researchgate.net |

| Valproic Acid | Folate Receptors | Noncompetitive inhibitor | Not specified | ELISA nih.govnih.gov |

| Valproic Acid | NDUFA1, MECOM, RPL26, RPS27 | Not quantified | Involves hydrogen bonds and hydrophobic interactions | Molecular Docking researchgate.net |

Elucidation of Specific Biochemical Pathways Modulated by Structural Analogues

The administration of this compound analogues, particularly valproic acid, has been shown to modulate a variety of biochemical pathways, contributing to both their therapeutic effects and toxicities.

A key pathway affected by VPA is folate metabolism . VPA can disrupt folate metabolism by inhibiting methylenetetrahydrofolate reductase (MTHFR), an enzyme crucial for folate interconversion. svedbergopen.comresearchgate.net This inhibition can lead to elevated homocysteine levels and a state of folate deficiency. svedbergopen.comresearchgate.net Furthermore, as mentioned earlier, VPA can directly interfere with folate transport by noncompetitively inhibiting folate receptors. nih.govnih.gov Disruption of folate-dependent pathways is a significant concern, especially during pregnancy, as it is linked to an increased risk of neural tube defects. svedbergopen.comnih.gov

VPA also significantly impacts fatty acid metabolism . As a branched-chain fatty acid itself, VPA can interfere with the mitochondrial beta-oxidation of other fatty acids. nih.govnih.gov This can lead to the sequestration of coenzyme A and a subsequent decrease in cellular energy production. nih.gov The inhibition of long-chain fatty acyl-CoA synthetase by VPA can also alter the composition of cellular membranes and reduce the production of inflammatory mediators. nih.gov

The citric acid cycle is another metabolic pathway influenced by VPA. svedbergopen.com By inhibiting the cycle, VPA can lead to a reduction in cellular energy production and an accumulation of certain intermediates.

Furthermore, VPA, through its action as an HDAC inhibitor, modulates pathways involved in cell cycle regulation, apoptosis, and angiogenesis . elsevier.com In cancer cells, VPA has been shown to induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit the formation of new blood vessels (angiogenesis). elsevier.com These effects are mediated by changes in the expression of key regulatory genes. For example, VPA can increase the expression of the cell cycle inhibitor p21. elsevier.com

In the context of its teratogenic effects, VPA has been found to activate retinoic acid (RA) signaling . nih.gov In vitro studies using mouse stem cell models have shown that VPA elevates the expression of RA target genes, and co-treatment with an RA receptor antagonist can partially rescue the adverse effects of VPA on morphogenesis. nih.gov

In Vitro Reactivity with Biological Nucleophiles and Electrophiles

Detailed experimental data on the direct in vitro reactivity of this compound with specific biological nucleophiles and electrophiles is not extensively documented in publicly available literature. However, based on its chemical structure, some general reactivity patterns can be inferred.

As a carboxylic acid, this compound possesses a carboxyl group (-COOH) which is the primary site of its chemical reactivity. The carboxyl group can act as a proton donor (acid), and in a physiological environment (pH ~7.4), it will exist predominantly in its deprotonated, carboxylate form (-COO⁻). This carboxylate anion is a nucleophile .

In its protonated form, the carbonyl carbon of the carboxyl group is electrophilic and can be subject to nucleophilic attack. A key in vivo reaction involving this electrophilic character is the formation of valproyl-CoA from valproic acid. nih.govnih.gov This reaction is catalyzed by acyl-CoA synthetases and involves the activation of the carboxyl group, making it more susceptible to attack by the thiol group of coenzyme A, a biological nucleophile. pharmgkb.org The formation of this CoA ester is a critical step in the metabolism of VPA and is also linked to its therapeutic and toxic effects. nih.govnih.gov

The double bond in the but-2-enoic acid backbone introduces a site of unsaturation, which could potentially undergo addition reactions. However, the reactivity of this double bond with biological nucleophiles or electrophiles in vitro has not been a major focus of published research for this specific compound.

It is important to note that many of the biological effects of this compound and its analogues are not due to direct covalent reactions with biological macromolecules, but rather through non-covalent interactions such as enzyme inhibition and receptor binding, as detailed in the preceding sections.

Current Research Challenges and Future Perspectives for 2 Propan 2 Yl but 2 Enoic Acid Research

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of α,β-unsaturated carboxylic acids is a cornerstone of organic chemistry, providing access to essential building blocks for pharmaceuticals and functional materials. chemistryviews.org However, traditional methods often involve stoichiometric reagents that generate significant waste, such as phosphine (B1218219) oxides and phosphate (B84403) salts, limiting their large-scale applicability. chemistryviews.org

Current research is actively pursuing more sustainable and efficient synthetic strategies. One promising approach is the direct carboxylation of unsaturated hydrocarbons using carbon dioxide (CO2) as a C1 source. For instance, copper-catalyzed carboxylation of alkynes has been shown to produce α,β-unsaturated carboxylic acids with high regio- and stereospecificity. chemistryviews.org While not yet specifically demonstrated for 2-(propan-2-yl)but-2-enoic acid, this methodology offers a greener alternative to classical routes like the Wittig or Horner-Wadsworth-Emmons reactions. chemistryviews.org

Another avenue of exploration is the dehydrogenation of saturated carboxylic acids. Recent advancements have enabled the α,β-dehydrogenation of aliphatic acids, and even the more challenging β,γ-dehydrogenation, opening new synthetic pathways to unsaturated systems. nih.gov These methods, often employing transition metal catalysts, provide a more atom-economical approach to creating the desired double bond. nih.gov

Future research in this area will likely focus on:

Catalyst Development: Designing highly active and selective catalysts for the direct synthesis of this compound from simple precursors.

Process Optimization: Investigating reaction conditions, such as solvent systems and temperature, to maximize yield and minimize byproducts.

Alternative Feedstocks: Exploring the use of biomass-derived starting materials to further enhance the sustainability of the synthetic process.

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the behavior of a compound. For this compound, a combination of advanced spectroscopic techniques and computational modeling can provide invaluable insights.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of this compound and its derivatives. researchgate.net Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HMQC, HMBC), can elucidate complex structural features and intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches, and the C=C double bond. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the exact molecular weight and elemental composition of the compound and its reaction intermediates.

Computational Modeling:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to model reaction pathways, calculate transition state energies, and predict the thermodynamic and kinetic parameters of synthetic transformations. researchgate.net This allows for a theoretical investigation of reaction mechanisms, such as the Norrish Type II reaction in related ketones, which can inform the design of more efficient synthetic strategies. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: IRC calculations can map the entire reaction pathway from reactants to products, providing a detailed picture of the geometric and electronic changes that occur during a chemical transformation. researchgate.net

Future efforts will likely involve the integration of experimental and computational data to build comprehensive models of the reactivity of this compound. This will enable a deeper understanding of its electronic structure and how it influences its chemical behavior.

Rational Design of Derivatives for Targeted Synthetic Applications

The versatility of the α,β-unsaturated carboxylic acid motif makes this compound an attractive scaffold for the synthesis of a wide range of derivatives with tailored properties. researchgate.net The double bond and the carboxylic acid group provide two reactive sites for further functionalization.

Potential Derivative Classes and Their Applications:

| Derivative Class | Potential Synthetic Application |

| Esters | Monomers for polymer synthesis, flavor and fragrance compounds. |

| Amides | Building blocks for pharmaceuticals and biologically active molecules. |

| Halogenated Derivatives | Intermediates for cross-coupling reactions and other transformations. |

| Epoxides and Aziridines | Covalent warheads for targeted drug discovery. nih.gov |

The rational design of these derivatives involves considering the electronic and steric effects of the substituents on the reactivity of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electrophilicity of the β-carbon, influencing its susceptibility to nucleophilic attack in Michael additions. libretexts.org

Future research will focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on its chemical and physical properties. nih.gov

High-Throughput Screening: Developing efficient methods for the synthesis and screening of large libraries of derivatives to identify compounds with desired activities.

Biocatalysis: Utilizing enzymes to catalyze the stereoselective synthesis of chiral derivatives, which is of particular importance in the pharmaceutical industry. rsc.org

Comprehensive Understanding of Environmental Fate and Remediation Strategies

As with any chemical compound, it is essential to understand the environmental fate and potential impact of this compound and its derivatives. The presence of the carboxylic acid group and the potential for the formation of various byproducts during synthesis and use necessitate a thorough evaluation of its environmental behavior.

Key Areas of Investigation:

Biodegradability: Studies on related acrylic acid polymers and oligomers have shown that their biodegradability is influenced by factors such as molecular weight and the presence of functional groups. nih.govscilit.com Research is needed to determine the biodegradability of this compound in various environmental compartments, such as soil and water. who.int

Toxicity to Non-Target Organisms: The potential ecotoxicological effects on aquatic life, plants, and microorganisms need to be assessed. nih.gov

Remediation Technologies: In the event of environmental contamination, effective remediation strategies will be required. Potential methods could include bioremediation using microorganisms capable of degrading the compound, or advanced oxidation processes.

Future research should aim to develop a complete environmental profile for this compound. This includes conducting standardized biodegradation tests, assessing its potential for bioaccumulation, and investigating its transformation products in the environment.

Deeper Mechanistic Elucidation of In Vitro Biological Interactions

The structural features of this compound, particularly the α,β-unsaturated carbonyl moiety, suggest the potential for interactions with biological molecules. This functional group is a known Michael acceptor, capable of reacting with nucleophilic residues in proteins and other biomolecules. libretexts.org

Research Focus Areas:

Enzyme Inhibition: Investigating the potential of this compound and its derivatives to act as inhibitors of specific enzymes. The covalent modification of active site residues could lead to irreversible inhibition.

Antiproliferative Activity: Screening for potential anticancer activity, as some acrylic acid derivatives have shown cytotoxic effects against cancer cell lines. nih.gov

Mechanism of Action: If biological activity is observed, detailed mechanistic studies will be necessary to identify the molecular targets and signaling pathways involved.

A deeper understanding of these in vitro interactions could pave the way for the development of new therapeutic agents or biological probes. However, it is crucial to approach this area with a clear focus on fundamental mechanistic elucidation rather than immediate therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.